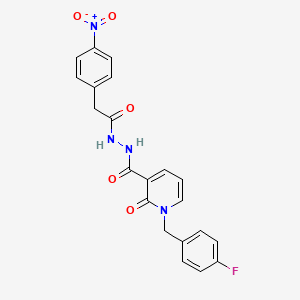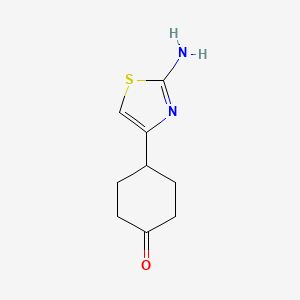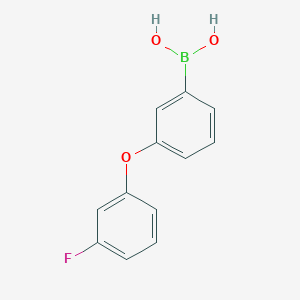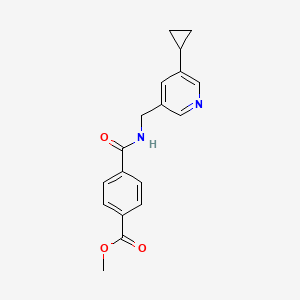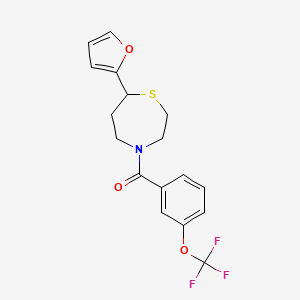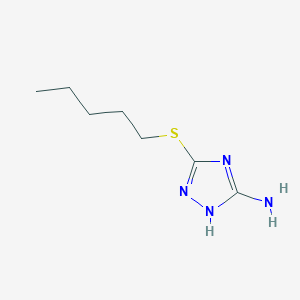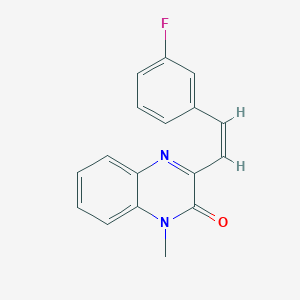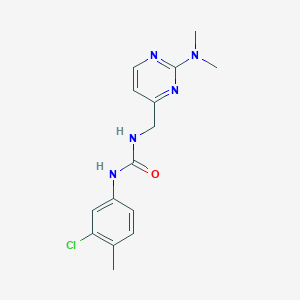
1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea, also known as CDPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Applications De Recherche Scientifique
Supramolecular Chemistry and Hydrogen Bonding
Research into compounds structurally related to 1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea has shown significant interest in their ability to form strong dimerizations through hydrogen bonding. Ureidopyrimidinones, for example, demonstrate strong dimerization via quadruple hydrogen bonds in both solid state and solution, indicating the potential of such compounds in supramolecular chemistry as building blocks for more complex structures (Beijer et al., 1998).
Organometallic Chemistry
In organometallic chemistry, cyclic urea adducts of triphenyl-tin and -lead halides have been explored. These studies demonstrate the binding and dissociation behaviors of urea derivatives with metal halides, providing insights into their potential applications in materials science and catalysis (Aitken & Onyszchuk, 1985).
Medicinal Chemistry
The synthesis of derivatives structurally similar to the compound has led to potential anticancer applications. Research into 1-aryl-3-(2-chloroethyl) ureas shows that these compounds exhibit cytotoxicity against human adenocarcinoma cells, highlighting their potential as anticancer agents (Gaudreault et al., 1988).
Synthetic Organic Chemistry
The reactivity of N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea with various acceptor molecules has been studied, leading to the formation of heterocyclic compounds such as imidazolidinones, triazinones, and pyrimidinones. These reactions underscore the versatility of urea derivatives in synthesizing a wide range of heterocyclic structures for various applications (Matsuda, Yamamoto, & Ishii, 1976).
Plant Biology and Agrichemicals
Urea derivatives have been found to exhibit cytokinin-like activity, impacting plant growth and development. Studies on N-phenyl-N′-(4-pyridyl)urea derivatives, for example, have revealed their potential in enhancing plant morphogenesis and rooting, indicating their utility in agricultural and horticultural applications (Ricci & Bertoletti, 2009).
Propriétés
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-[[2-(dimethylamino)pyrimidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O/c1-10-4-5-11(8-13(10)16)20-15(22)18-9-12-6-7-17-14(19-12)21(2)3/h4-8H,9H2,1-3H3,(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMIUDKCNZLYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-methylphenyl)-3-((2-(dimethylamino)pyrimidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

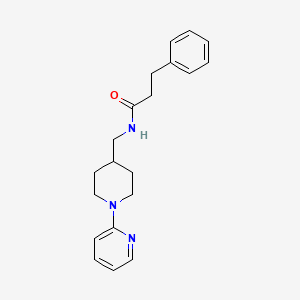
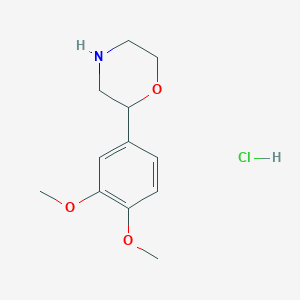
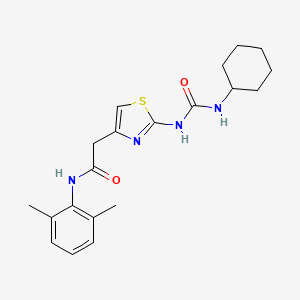
![4-[(4-Methylbenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2847383.png)
![4-(azepan-1-ylsulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2847386.png)
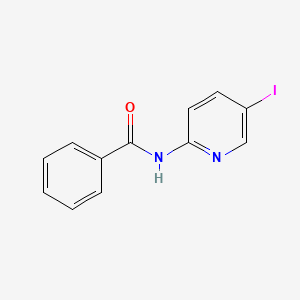
![N'-(3-Chloro-4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2847388.png)
